molecular formula C7H8OS B591319 4-(Methyl-d3-thio)-phenol CAS No. 1354190-90-1

4-(Methyl-d3-thio)-phenol

Cat. No.: B591319
CAS No.: 1354190-90-1
M. Wt: 143.218
InChI Key: QASBCTGZKABPKX-FIBGUPNXSA-N
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Description

4-(Methyl-d3-thio)-phenol is a deuterated analog of 4-methylthiophenol, where the methyl group is replaced by a deuterated methyl group. This compound is of interest in various fields of research due to its unique isotopic labeling, which can be useful in tracing studies and mechanistic investigations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methyl-d3-thio)-phenol typically involves the introduction of a deuterated methyl group into the phenol structure. One common method is the reaction of 4-mercaptophenol with deuterated methyl iodide (CD3I) in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Methyl-d3-thio)-phenol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles, such as acyl chlorides or alkyl halides, to form esters or ethers.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA, acetic acid (AcOH) as solvent.

    Reduction: LiAlH4, tetrahydrofuran (THF) as solvent.

    Substitution: Acyl chlorides, alkyl halides, pyridine as base, dichloromethane (DCM) as solvent.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Esters, ethers.

Scientific Research Applications

4-(Methyl-d3-thio)-phenol is used in various scientific research applications, including:

    Chemistry: As a labeled compound in mechanistic studies to trace reaction pathways and intermediates.

    Biology: In studies involving enzyme-catalyzed reactions to understand the role of sulfur-containing compounds.

    Medicine: As a potential therapeutic agent or in the development of diagnostic tools.

    Industry: In the synthesis of deuterated compounds for use in pharmaceuticals and other high-value products.

Mechanism of Action

The mechanism of action of 4-(Methyl-d3-thio)-phenol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins or other biomolecules, leading to modifications that affect their function. The deuterated methyl group provides additional stability and can be used to trace the compound’s distribution and metabolism in biological systems.

Comparison with Similar Compounds

Similar Compounds

    4-Methylthiophenol: The non-deuterated analog of 4-(Methyl-d3-thio)-phenol.

    4-Ethylthiophenol: A similar compound with an ethyl group instead of a methyl group.

    4-Propylthiophenol: A similar compound with a propyl group instead of a methyl group.

Uniqueness

This compound is unique due to its deuterated methyl group, which provides distinct advantages in research applications. The deuterium atoms can be used as tracers in studies involving metabolic pathways, reaction mechanisms, and the distribution of the compound in biological systems. This isotopic labeling also enhances the stability of the compound, making it valuable in various scientific investigations.

Properties

CAS No.

1354190-90-1

Molecular Formula

C7H8OS

Molecular Weight

143.218

IUPAC Name

4-(trideuteriomethylsulfanyl)phenol

InChI

InChI=1S/C7H8OS/c1-9-7-4-2-6(8)3-5-7/h2-5,8H,1H3/i1D3

InChI Key

QASBCTGZKABPKX-FIBGUPNXSA-N

SMILES

CSC1=CC=C(C=C1)O

Origin of Product

United States

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